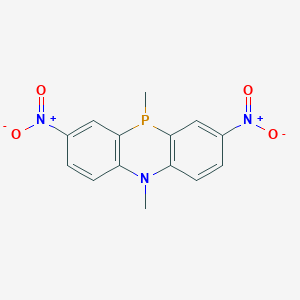![molecular formula C26H16Cl3N7Na2O7S2 B14478137 [1,1'-Biphenyl]-3-sulfonic acid, 4-[[4,5-dihydro-3-methyl-5-oxo-1-(4-sulfophenyl)-1H-pyrazol-4-yl]azo]-4'-[(2,5,6-trichloro-4-pyrimidinyl)amino]-, disodium salt CAS No. 72139-23-2](/img/structure/B14478137.png)
[1,1'-Biphenyl]-3-sulfonic acid, 4-[[4,5-dihydro-3-methyl-5-oxo-1-(4-sulfophenyl)-1H-pyrazol-4-yl]azo]-4'-[(2,5,6-trichloro-4-pyrimidinyl)amino]-, disodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,1’-Biphenyl]-3-sulfonic acid, 4-[[4,5-dihydro-3-methyl-5-oxo-1-(4-sulfophenyl)-1H-pyrazol-4-yl]azo]-4’-[(2,5,6-trichloro-4-pyrimidinyl)amino]-, disodium salt: is a complex organic compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its intricate structure, which includes multiple functional groups such as sulfonic acid, pyrazolyl, azo, and pyrimidinyl groups. The presence of these functional groups contributes to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-3-sulfonic acid, 4-[[4,5-dihydro-3-methyl-5-oxo-1-(4-sulfophenyl)-1H-pyrazol-4-yl]azo]-4’-[(2,5,6-trichloro-4-pyrimidinyl)amino]-, disodium salt involves multiple steps, each requiring specific reaction conditions. The general synthetic route can be summarized as follows:
Formation of the Biphenyl Sulfonic Acid Derivative: The initial step involves the sulfonation of biphenyl to produce [1,1’-Biphenyl]-3-sulfonic acid. This is typically achieved by reacting biphenyl with sulfuric acid under controlled temperature conditions.
Synthesis of the Pyrazolyl Azo Compound: The next step involves the synthesis of the pyrazolyl azo compound. This is achieved by reacting 4,5-dihydro-3-methyl-5-oxo-1-(4-sulfophenyl)-1H-pyrazole with an appropriate diazonium salt under acidic conditions to form the azo linkage.
Coupling with the Pyrimidinyl Amine: The final step involves the coupling of the pyrazolyl azo compound with 2,5,6-trichloro-4-pyrimidinylamine. This reaction is typically carried out in the presence of a suitable coupling agent and under controlled pH conditions to ensure the formation of the desired product.
Formation of the Disodium Salt: The final product is obtained by neutralizing the compound with sodium hydroxide to form the disodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azo and pyrazolyl groups. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can occur at the azo group, leading to the formation of amines. Common reducing agents include sodium borohydride and hydrogen gas.
Substitution: The compound can undergo substitution reactions, particularly at the sulfonic acid and pyrimidinyl groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, hydrogen gas.
Substitution Reagents: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols).
Major Products Formed
Oxidation Products: Oxidized derivatives of the azo and pyrazolyl groups.
Reduction Products: Amines derived from the reduction of the azo group.
Substitution Products: Substituted derivatives at the sulfonic acid and pyrimidinyl groups.
Applications De Recherche Scientifique
[1,1’-Biphenyl]-3-sulfonic acid, 4-[[4,5-dihydro-3-methyl-5-oxo-1-(4-sulfophenyl)-1H-pyrazol-4-yl]azo]-4’-[(2,5,6-trichloro-4-pyrimidinyl)amino]-, disodium salt: has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions, particularly in the synthesis of complex organic molecules.
Biology: Employed in biochemical assays and as a staining agent for the detection of specific biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as an anti-inflammatory and antimicrobial agent.
Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The azo group is known to undergo reduction in biological systems, leading to the formation of amines that can interact with various enzymes and receptors. The sulfonic acid and pyrimidinyl groups contribute to the compound’s solubility and ability to form stable complexes with metal ions, enhancing its reactivity and biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
[1,1’-Biphenyl]-4-sulfonic acid: Lacks the pyrazolyl azo and pyrimidinyl groups, resulting in different chemical properties and reactivity.
4-Amino-1,1’-biphenyl-3-sulfonic acid: Contains an amino group instead of the pyrazolyl azo group, leading to different biological activity.
2,5,6-Trichloro-4-pyrimidinamine: Lacks the biphenyl sulfonic acid and pyrazolyl azo groups, resulting in different applications and reactivity.
Uniqueness: : The unique combination of functional groups in [1,1’-Biphenyl]-3-sulfonic acid, 4-[[4,5-dihydro-3-methyl-5-oxo-1-(4-sulfophenyl)-1H-pyrazol-4-yl]azo]-4’-[(2,5,6-trichloro-4-pyrimidinyl)amino]-, disodium salt imparts distinct chemical properties and reactivity, making it valuable for specific applications in chemistry, biology, medicine, and industry.
Propriétés
Numéro CAS |
72139-23-2 |
|---|---|
Formule moléculaire |
C26H16Cl3N7Na2O7S2 |
Poids moléculaire |
754.9 g/mol |
Nom IUPAC |
disodium;2-[[3-methyl-5-oxo-1-(4-sulfonatophenyl)-4H-pyrazol-4-yl]diazenyl]-5-[4-[(2,5,6-trichloropyrimidin-4-yl)amino]phenyl]benzenesulfonate |
InChI |
InChI=1S/C26H18Cl3N7O7S2.2Na/c1-13-22(25(37)36(35-13)17-7-9-18(10-8-17)44(38,39)40)34-33-19-11-4-15(12-20(19)45(41,42)43)14-2-5-16(6-3-14)30-24-21(27)23(28)31-26(29)32-24;;/h2-12,22H,1H3,(H,30,31,32)(H,38,39,40)(H,41,42,43);;/q;2*+1/p-2 |
Clé InChI |
WSUXMBNHGJJTFJ-UHFFFAOYSA-L |
SMILES canonique |
CC1=NN(C(=O)C1N=NC2=C(C=C(C=C2)C3=CC=C(C=C3)NC4=C(C(=NC(=N4)Cl)Cl)Cl)S(=O)(=O)[O-])C5=CC=C(C=C5)S(=O)(=O)[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


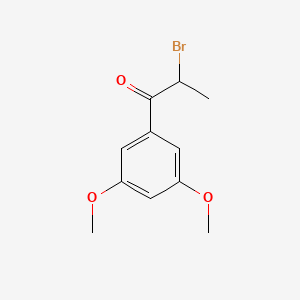
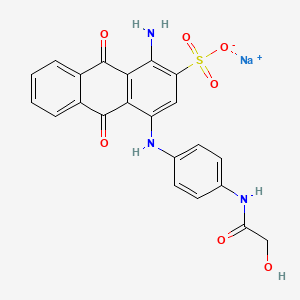
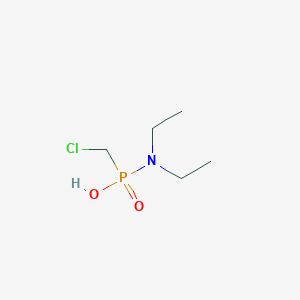
![Trimethyl{[1-(2-methylcyclohex-1-en-1-yl)ethenyl]oxy}silane](/img/structure/B14478082.png)

silane](/img/structure/B14478089.png)

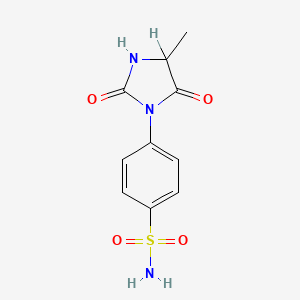
![[(1-Nitronaphthalen-2-yl)sulfanyl]acetic acid](/img/structure/B14478100.png)


